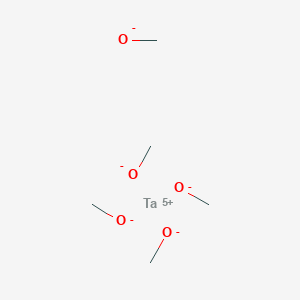
五甲氧基钽(V)
描述
Tantalum(V) methoxide is a chemical compound that belongs to the group of tantalum organometallic compounds. The compound has the molecular formula C5H15O5Ta and a molecular weight of 336.12 g/mol . It appears as a white powder and has a boiling point of 188-190°C at 10 mmHg and a melting point of 49-51°C .
科学研究应用
Tantalum(V) methoxide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tantalum compounds and materials.
Biology: Studied for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and use in medical devices.
Industry: Used in the production of high-performance materials, such as dielectric films and coatings
作用机制
Target of Action
Pentamethoxytantalum(V), also known as methanolate;tantalum(5+), is primarily used in the field of material science. It serves as a precursor for the deposition of ultra-thin films of tantalum oxide and other tantalum-containing films by atomic layer deposition and chemical vapor deposition methods . Therefore, the primary targets of Pentamethoxytantalum(V) are the surfaces onto which these films are deposited.
Mode of Action
The interaction of Pentamethoxytantalum(V) with its targets involves a process known as chemical vapor deposition. In this process, Pentamethoxytantalum(V) is vaporized and reacts with the surface of the target material to form a thin film of tantalum oxide . This reaction is facilitated by the presence of oxygen, which reacts with Pentamethoxytantalum(V) to form the tantalum oxide.
Biochemical Pathways
The tantalum oxide films produced by pentamethoxytantalum(v) have been used in various applications, including dielectric films and anti-reflection coatings .
Result of Action
The primary result of the action of Pentamethoxytantalum(V) is the formation of ultra-thin films of tantalum oxide on the target surface . These films have various applications in the field of optics, such as high-performance dielectric metasurface optics in the ultraviolet and visible region .
Action Environment
The action of Pentamethoxytantalum(V) can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the deposition process can affect the rate of deposition and the quality of the tantalum oxide film . Additionally, the presence of oxygen is necessary for the reaction to occur .
生化分析
Biochemical Properties
Pentamethoxytantalum(V) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, influencing their activity and stability. For instance, it has been observed that Pentamethoxytantalum(V) can form stable complexes with certain enzymes, thereby modulating their catalytic functions
Cellular Effects
Pentamethoxytantalum(V) has notable effects on various types of cells and cellular processes. Studies have shown that the compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, Pentamethoxytantalum(V) has been found to enhance the proliferation of human fibroblasts without negatively impacting their behavior . Additionally, it does not inhibit the proliferation of human osteoblasts or mesenchymal stem cells, making it a promising candidate for applications in tissue engineering and regenerative medicine .
Molecular Mechanism
The molecular mechanism of action of Pentamethoxytantalum(V) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, Pentamethoxytantalum(V) can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentamethoxytantalum(V) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Pentamethoxytantalum(V) remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of Pentamethoxytantalum(V) vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on cellular function and tissue regeneration . At higher doses, Pentamethoxytantalum(V) can exhibit toxic or adverse effects, including cytotoxicity and tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Pentamethoxytantalum(V) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways . This modulation of metabolic pathways is essential for understanding the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Pentamethoxytantalum(V) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of Pentamethoxytantalum(V) within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
Pentamethoxytantalum(V) exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding how Pentamethoxytantalum(V) exerts its effects on cellular processes and functions.
准备方法
Synthetic Routes and Reaction Conditions
Tantalum(V) methoxide can be synthesized through several methods. One common approach involves the reaction of tantalum pentachloride with methanol in the presence of a base such as ammonia to trap liberated hydrochloric acid. The reaction can be represented as follows: [ \text{TaCl}_5 + 5 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow \text{Ta(OCH}_3\text{)}_5 + 5 \text{NH}_4\text{Cl} ]
Industrial Production Methods
Industrial production methods for pentamethoxytantalum(V) typically involve large-scale reactions using similar synthetic routes. The reaction conditions are carefully controlled to ensure high purity and yield of the compound. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Tantalum(V) methoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form tantalum pentoxide and methanol.
Oxidation: Can be oxidized to form higher oxidation state compounds.
Substitution: Methoxy groups can be substituted with other ligands.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.
Substitution: Various ligands such as halides or alkoxides can be used under controlled conditions.
Major Products Formed
Hydrolysis: Tantalum pentoxide (Ta2O5) and methanol.
Oxidation: Higher oxidation state tantalum compounds.
Substitution: Tantalum compounds with different ligands.
相似化合物的比较
Similar Compounds
Tantalum(V) ethoxide: Similar in structure but with ethoxy groups instead of methoxy groups.
Tantalum(V) chloride: A precursor used in the synthesis of various tantalum compounds.
Pentamethyltantalum: Another organotantalum compound with different alkyl groups.
Uniqueness
Tantalum(V) methoxide is unique due to its high reactivity and the presence of methoxy groups, which make it suitable for specific applications in synthesis and material science. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industrial applications .
属性
IUPAC Name |
methanolate;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH3O.Ta/c5*1-2;/h5*1H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMZJKUEABJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].C[O-].C[O-].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509856 | |
| Record name | Tantalum(5+) pentamethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-35-0 | |
| Record name | Tantalum(5+) pentamethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum(V) methoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)
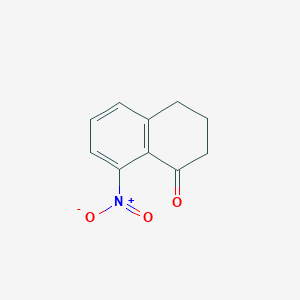
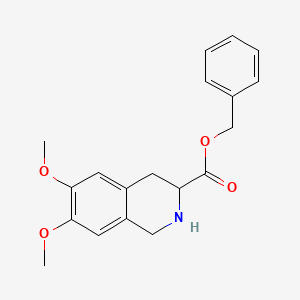
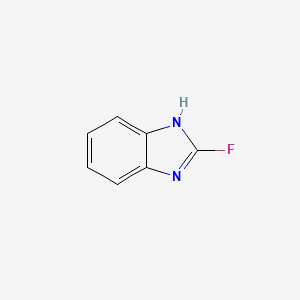
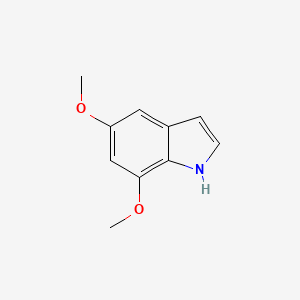
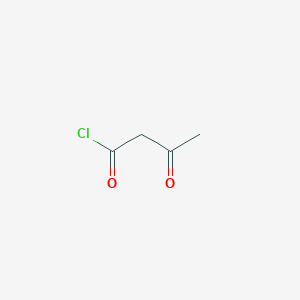

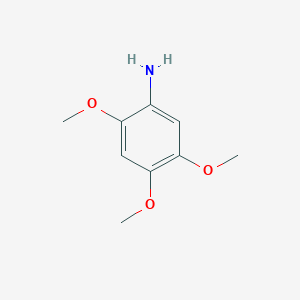
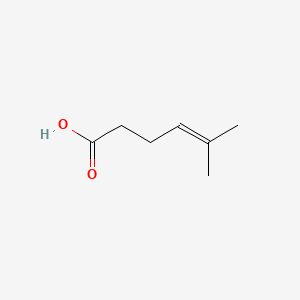
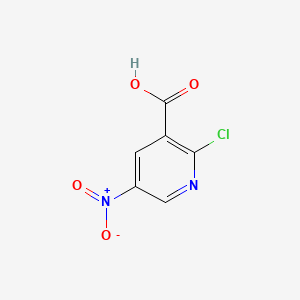
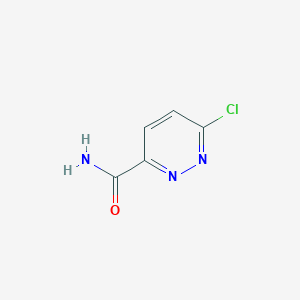
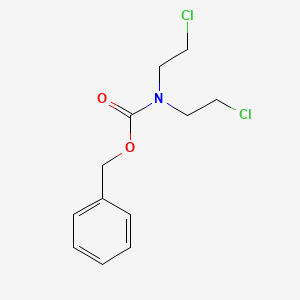
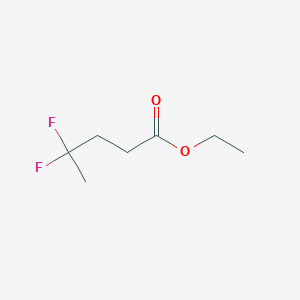
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
